

structure-activity relationship (SAR) of 5-substituted-1,3,4-oxadiazol-2-amines

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Compound of Interest

Compound Name: 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

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An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 5-Substituted-1,3,4-Oxadiazol-2-amines

Introduction

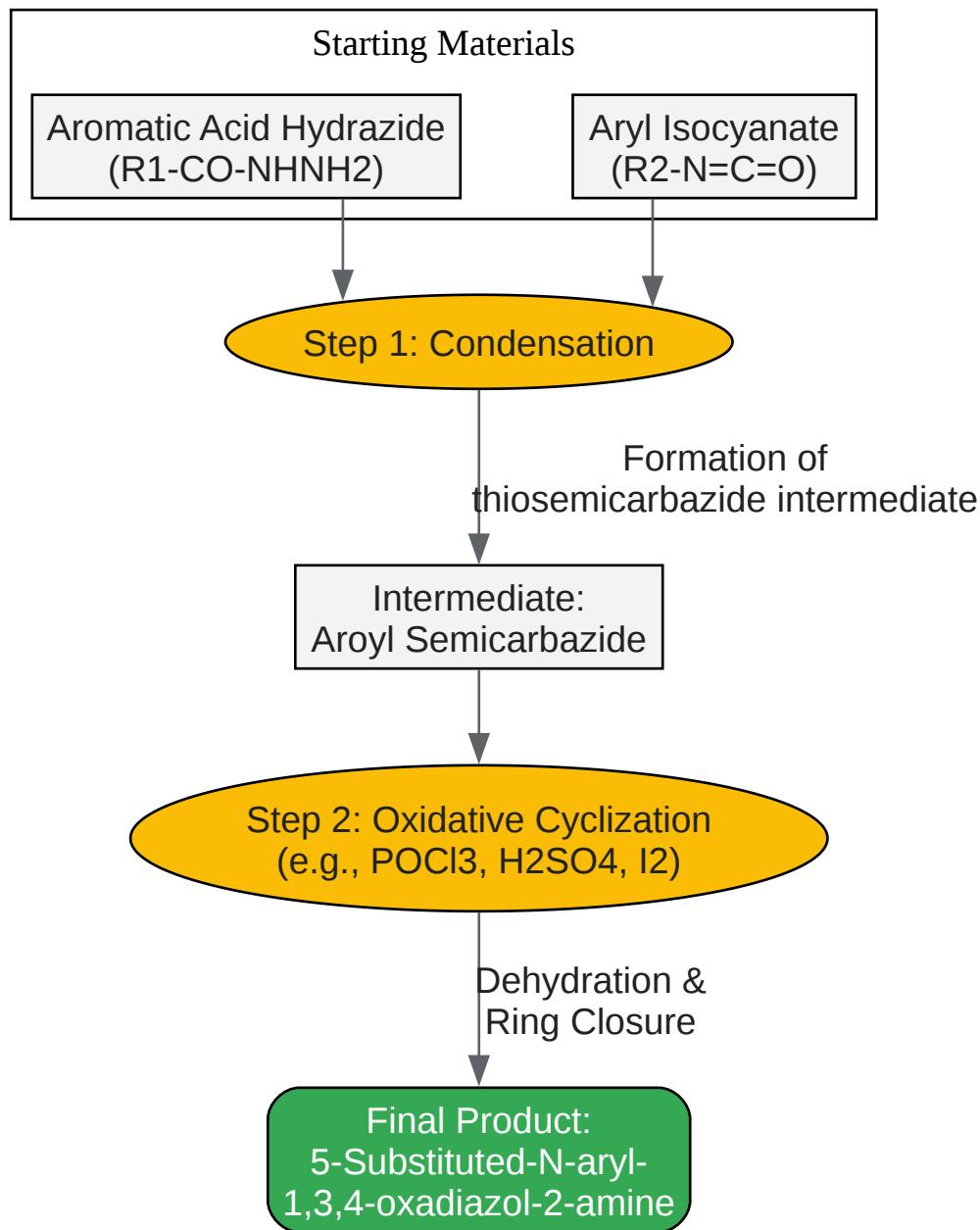
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It is considered a "privileged structure" due to its favorable physicochemical properties, including metabolic stability, the ability to engage in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities.^[1] The 2,5-disubstituted 1,3,4-oxadiazole core, particularly with an amine substituent at the 2-position, serves as a versatile template for designing novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties.^{[2][3][4][5][6]}

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for 5-substituted-1,3,4-oxadiazol-2-amines across various biological targets. It consolidates quantitative data from key studies, details relevant experimental protocols, and uses logical diagrams to illustrate synthetic pathways and SAR principles.

General Synthetic Pathway

The most common route for the synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines involves the cyclization of N-aryl-N'-(aroyl)semicarbazides. The general workflow begins with

the reaction of an aromatic acid hydrazide with an aryl isocyanate or isothiocyanate, followed by a cyclization step, often using an acid catalyst or a dehydrating agent.



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Caption: General workflow for the synthesis of target compounds.

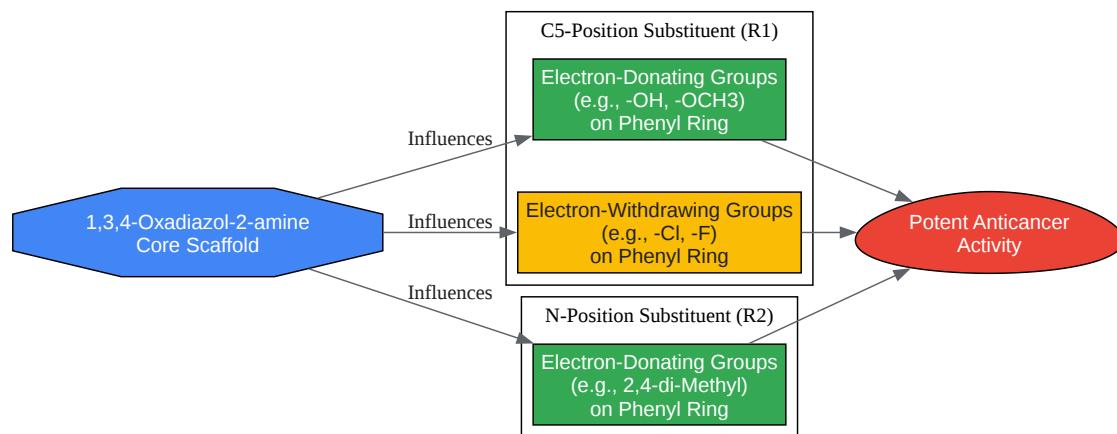
Anticancer Activity

Derivatives of 1,3,4-oxadiazol-2-amine have been extensively evaluated for their antiproliferative activities against a wide range of cancer cell lines.[\[5\]](#)[\[7\]](#) The National Cancer Institute (NCI) has screened numerous analogues, providing valuable data for establishing clear structure-activity relationships.[\[8\]](#)[\[9\]](#)

Structure-Activity Relationship (SAR) Analysis

The anticancer activity is significantly influenced by the nature and position of substituents on the two aromatic rings (the R1 ring at C5 and the R2 ring attached to the 2-amino group).

- Substituents on the N-Aryl Ring (R2): The presence of electron-donating groups, such as methyl groups, on the N-aryl ring is often favorable for activity. For instance, an N-(2,4-dimethylphenyl) substitution has shown potent activity.[\[8\]](#)[\[9\]](#)
- Substituents on the 5-Aryl Ring (R1):
 - Electron-donating groups like methoxy (-OCH₃) or hydroxy (-OH) on the 5-phenyl ring can enhance potency. The compound N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) showed particularly strong activity against the MDA-MB-435 melanoma cell line.[\[8\]](#)[\[9\]](#)
 - Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), also contribute to activity, indicating that both electronic and steric factors play a crucial role.[\[9\]](#)
- Heterocyclic Rings at C5 (R1): Replacing the 5-aryl ring with a heterocyclic moiety like furan can also result in active compounds.[\[9\]](#)



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Caption: Key SAR determinants for anticancer activity.

Data Presentation: NCI-60 Cell Line Screening

The following table summarizes the anticancer activity of selected N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. The data is presented as Growth Percent (GP) from the NCI's single high-dose (10^{-5} M) assay. A lower GP value indicates higher cytotoxic activity.

Compound ID	R1 (Substitution at C5)	R2 (Substitution at N)	Mean GP (%)	Most Sensitive Cell Line (GP)
4s[8][9]	4-Methoxyphenyl	2,4- Dimethylphenyl	62.61	MDA-MB-435 (Melanoma) (15.43)
4u[8][9]	4-Chlorophenyl	2,4- Dimethylphenyl	78.46	MDA-MB-435 (Melanoma) (6.82)
4v[9]	4-Hydroxyphenyl	2,4- Dimethylphenyl	-	K-562 (Leukemia) (24.80)
4j[9]	3,4- Dimethoxyphenyl	4-Bromophenyl	>97	HOP-92 (Lung) (75.06)
4x[9]	2-Furyl	2,4- Dimethylphenyl	-	-

Experimental Protocol: NCI-60 One-Dose Assay

This protocol outlines the methodology used by the National Cancer Institute (NCI) for the initial screening of compounds against a panel of 60 human cancer cell lines.

- **Cell Line Panel:** The screen utilizes 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
- **Plating:** Cells are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for attachment.
- **Compound Addition:** The test compounds are dissolved in DMSO and added to the plates at a single final concentration of 10^{-5} M.
- **Incubation:** Plates are incubated for an additional 48 hours.

- Endpoint Measurement:
 - After incubation, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).
 - The cells are stained with Sulforhodamine B (SRB), a protein-binding dye.
 - Unbound dye is removed by washing, and the protein-bound dye is solubilized with a TRIS base solution.
 - The absorbance is read on an automated plate reader at a wavelength of 515 nm.
- Data Analysis: The Growth Percent (GP) is calculated for each cell line. It compares the growth of treated cells to untreated control cells. A GP of 0 indicates total growth inhibition, while a value of -100 represents total cell kill.

Antimicrobial Activity

The 1,3,4-oxadiazol-2-amine scaffold is a well-established pharmacophore for developing agents with potent antibacterial and antifungal properties.[\[3\]](#)[\[10\]](#) Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship (SAR) Analysis

- Antibacterial Activity:
 - The presence of a quinoline ring system incorporated into the structure can lead to strong effects against bacteria like *C. tetani* and *S. typhi*.[\[3\]](#)
 - For N-alkyl derivatives, chain lengths of 10 to 12 carbons have been shown to be optimal for antimycobacterial activity.[\[3\]](#)
 - Compounds with a furan ring at the C5 position have demonstrated remarkable activity against both Gram-positive and Gram-negative bacteria.[\[11\]](#)
 - The presence of electronegative groups such as chloro (-Cl) or nitro (-NO₂) on a C5-phenyl ring generally enhances antimicrobial effects.[\[11\]](#)
- Antifungal Activity:

- Derivatives bearing a 4-chlorophenyl group at the C5 position have shown promising activity against fungal strains like *Candida albicans* and *Aspergillus niger*.[\[12\]](#)

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of selected compounds, with data presented as the Minimum Inhibitory Concentration (MIC) in $\mu\text{g/mL}$.

Compound ID	R1 (Substitution at C5)	R2 (Substitution at N)	Organism	MIC ($\mu\text{g/mL}$)
1b [12]	4-Chlorophenyl	-H	<i>Streptococcus faecalis</i>	4-64
1e [12]	2,4-Dichlorophenyl	-H	MRSA	4-64
1g [12]	4-Nitrophenyl	-H	MSSA	4-64
2g [12]	4-Chlorophenyl	-H (Thiadiazole analogue)	<i>Candida albicans</i>	8
21c [3]	4-Pyridyl	Dodecyl	M. tuberculosis	4-8 (μM)

Experimental Protocol: Microbroth Dilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Compound Dilution: The test compound is serially diluted (usually two-fold) in the broth across the wells of a 96-well microtiter plate.

- Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (broth only, and broth with inoculum but no compound) are included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- Endpoint Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Conclusion

The 5-substituted-1,3,4-oxadiazol-2-amine scaffold is a highly versatile and promising framework in drug discovery. The structure-activity relationship studies reveal that targeted modifications at the C5 and N2 positions can effectively modulate potency and selectivity against various biological targets. For anticancer activity, substitutions with electron-donating groups on both phenyl rings are particularly effective. In the antimicrobial realm, lipophilic N-alkyl chains and electron-withdrawing groups on the C5-aryl ring enhance activity. The continued exploration of this chemical space, guided by the SAR principles outlined herein, holds significant potential for the development of novel and effective therapeutic agents.

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